3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chloromethyl group and a methyl group on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Chloromethyl compounds are known to react with nucleophilic sites in biological molecules, potentially altering their function
Biochemical Pathways
Compounds with similar structures have been shown to influence various metabolic pathways
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in a rat model, indicating potential absorption patterns
Result of Action
Chloromethyl compounds are generally known to cause alterations in the function of their target molecules, potentially leading to various cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloromethyl-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazole.
Oxidation Reactions: Oxidized products include oxazole-2-carboxylic acids and related compounds.
Reduction Reactions: Reduced products include 4,5-dihydro-1,2-oxazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole: Lacks the methyl group at the 5-position.
5-Methyl-4,5-dihydro-1,2-oxazole: Lacks the chloromethyl group.
3-(Bromomethyl)-5-methyl-4,5-dihydro-1,2-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the methyl group can influence the compound’s stability and biological activity.
Properties
IUPAC Name |
3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-5(3-6)7-8-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCZCBMDJDEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314923-98-2 |
Source
|
Record name | 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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